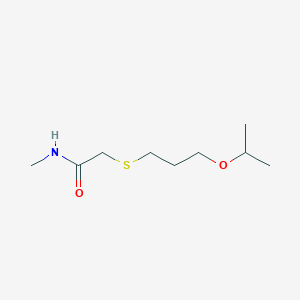![molecular formula C16H17NO5S B6626130 Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate, also known as EHB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. EHB is a sulfonamide derivative that exhibits a range of biochemical and physiological effects.
Mécanisme D'action
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate reduces the production of prostaglandins, thereby reducing inflammation. Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its pharmacological properties. Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate is also relatively stable and can be stored for long periods without significant degradation. However, Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in vivo. Additionally, Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has not been extensively studied for its toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate. One potential direction is the development of Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate analogs with improved pharmacological properties. Another potential direction is the study of Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate in animal models of neurodegenerative diseases may provide valuable insights into its neuroprotective effects.
Méthodes De Synthèse
The synthesis of Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate involves the reaction between 2-aminobenzoic acid and 3-hydroxy-4-methylbenzenesulfonyl chloride in the presence of triethylamine and ethyl acetate. The reaction proceeds under mild conditions and yields Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate as a white crystalline solid.
Applications De Recherche Scientifique
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-16(19)13-6-4-5-7-15(13)23(20,21)17-12-9-8-11(2)14(18)10-12/h4-10,17-18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHYAMHSSQUXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)
![5-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B6626095.png)


![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)

![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)